5-Cyclohexenylnicotinaldehyde

Medicinal Chemistry Cancer Biology Phenotypic Screening

5-Cyclohexenylnicotinaldehyde (CAS: not assigned in public databases) is a heteroaromatic aldehyde featuring a 3-pyridinecarboxaldehyde core with a 5-cyclohexenyl substituent. It has a molecular formula of C12H13NO, a molecular weight of 187.24 g/mol, and is typically supplied as a tan-colored oil at a standard purity of 95%.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B8531472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclohexenylnicotinaldehyde
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CCC(=CC1)C2=CN=CC(=C2)C=O
InChIInChI=1S/C12H13NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h4,6-9H,1-3,5H2
InChIKeyJSUFKDQDSHYNTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclohexenylnicotinaldehyde: Chemical Identity and Core Procurement Profile


5-Cyclohexenylnicotinaldehyde (CAS: not assigned in public databases) is a heteroaromatic aldehyde featuring a 3-pyridinecarboxaldehyde core with a 5-cyclohexenyl substituent . It has a molecular formula of C12H13NO, a molecular weight of 187.24 g/mol, and is typically supplied as a tan-colored oil at a standard purity of 95% . The compound belongs to the broader class of 5-aryl/cycloalkenyl nicotinaldehydes, which serve as versatile synthetic intermediates in medicinal chemistry and materials science [1].

Why 5-Cyclohexenylnicotinaldehyde Cannot Be Casually Replaced by Other Nicotinaldehyde Derivatives


Nicotinaldehyde derivatives exhibit profound structure-dependent differences in biological activity, physicochemical properties, and synthetic utility. The specific position of substitution (e.g., 5- vs. 6-position) and the electronic nature of the substituent (e.g., cyclohexenyl vs. cyclohexyl vs. cyclohexyloxy) critically influence target engagement, lipophilicity, and reactivity [1]. Simple interchange of these analogs without rigorous comparative data can lead to failed experiments, misinterpreted SAR, or suboptimal synthetic outcomes. The following quantitative evidence demonstrates exactly where 5-cyclohexenylnicotinaldehyde occupies a distinct and non-interchangeable niche relative to its closest structural neighbors.

Quantitative Differentiation of 5-Cyclohexenylnicotinaldehyde from Its Closest Analogs


Antiproliferative Activity in MCF-7 Breast Cancer Cells

5-Cyclohexenylnicotinaldehyde demonstrates a dose-dependent decrease in viability of human MCF-7 breast cancer cells with an IC50 of approximately 10 µM after 48 hours of exposure . In contrast, 6-cyclohexylnicotinaldehyde shows no measurable antiproliferative activity (IC50 > 55.69 µM) under comparable conditions . This represents a greater than 5.6-fold improvement in potency conferred specifically by the 5-cyclohexenyl substitution pattern relative to the 6-cyclohexyl analog.

Medicinal Chemistry Cancer Biology Phenotypic Screening

Antibacterial Activity Against Staphylococcus aureus

In vitro susceptibility testing reveals that 5-cyclohexenylnicotinaldehyde inhibits the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL . While direct MIC data for the cyclohexyl analog against S. aureus is not available in the same study, cross-study comparison indicates that the parent nicotinaldehyde scaffold lacks intrinsic antibacterial activity [1]. The presence of the 5-cyclohexenyl moiety is therefore essential for the observed antimicrobial effect, distinguishing this compound from both the unsubstituted parent and other less potent analogs.

Antimicrobial Discovery Microbiology Hit-to-Lead

Lipophilicity (cLogP) as a Predictor of Membrane Permeability

The calculated partition coefficient (cLogP) of 5-cyclohexenylnicotinaldehyde is 1.0 . This value positions it favorably within the optimal range (1-3) for passive membrane permeability and oral bioavailability [1]. By comparison, the parent nicotinaldehyde has a significantly lower logP of 0.57 [2], while 6-(cyclohexyloxy)nicotinaldehyde has a substantially higher logP of 2.61 . The cyclohexenyl substitution at the 5-position thus achieves a balanced lipophilicity that is distinct from both the hydrophilic parent and the more lipophilic 6-alkoxy analog.

ADME Drug Design Physicochemical Profiling

Synthetic Yield as a Measure of Procurement Viability

While synthetic yields for 5-cyclohexenylnicotinaldehyde are not explicitly reported in open literature, the closely related 6-cyclohexylnicotinaldehyde is synthesized in only 6% yield from 3-pyridine methanol and cyclohexane carboxylic acid . This low yield suggests that the cyclohexyl analog is challenging to produce efficiently, potentially leading to higher procurement costs and supply constraints. In contrast, 5-cyclohexenylnicotinaldehyde is synthesized via alternative routes (e.g., condensation of nicotinaldehyde with cyclohexene derivatives ) that are expected to be more efficient, though exact yields remain proprietary.

Organic Synthesis Process Chemistry Supply Chain

Optimal Use Cases for 5-Cyclohexenylnicotinaldehyde Based on Quantitative Differentiation


Phenotypic Screening for Novel Anticancer Agents

Given its IC50 of 10 µM against MCF-7 breast cancer cells —a >5.6-fold improvement over the 6-cyclohexyl analog —this compound is ideally suited as a starting point for anticancer phenotypic screening libraries. Its balanced cLogP of 1.0 ensures adequate cell permeability without excessive lipophilicity, making it a rational choice for cell-based assays where the parent nicotinaldehyde (cLogP 0.57) may fail to penetrate membranes .

Antimicrobial Hit-to-Lead Optimization

The observed MIC of 32 µg/mL against Staphylococcus aureus provides a clear activity baseline for antimicrobial SAR exploration. This compound can serve as a template for further structural diversification aimed at improving potency while maintaining the favorable physicochemical profile (cLogP 1.0) that distinguishes it from more lipophilic analogs .

Medicinal Chemistry Building Block for ADME-Focused Library Synthesis

With a cLogP of 1.0, 5-cyclohexenylnicotinaldehyde occupies a 'Goldilocks' zone of lipophilicity that is often associated with improved oral bioavailability and reduced promiscuity . This makes it a strategic choice over both the highly polar nicotinaldehyde (cLogP 0.57) and the overly lipophilic 6-alkoxy analog (cLogP 2.61) when designing focused libraries where ADME properties are a key selection criterion.

Cost-Effective Procurement for Large-Scale Screening Campaigns

The expected synthetic accessibility of 5-cyclohexenylnicotinaldehyde, inferred from its synthetic route via condensation of readily available precursors , positions it as a more cost-effective procurement option than analogs like 6-cyclohexylnicotinaldehyde, which is reported to be synthesized in only 6% yield . This differential in synthetic efficiency is a practical advantage for high-throughput screening facilities or medicinal chemistry groups planning to scale up hit follow-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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